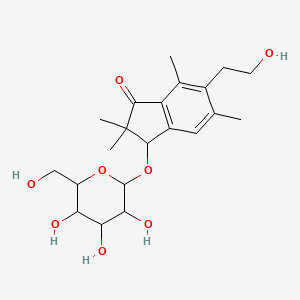

(3R)-Pterosin D 3-O-beta-D-glucopyranoside

Description

Contextualization within Natural Product Chemistry and Sesquiterpenoid Glycosides

(3R)-Pterosin D 3-O-beta-D-glucopyranoside is a molecule of interest within the expansive field of natural product chemistry, which focuses on chemical compounds derived from living organisms. It belongs to the sesquiterpenoid glycoside class, a diverse group of natural products. Sesquiterpenoids are a class of terpenes built from three isoprene (B109036) units, resulting in a C15 carbon skeleton. scielo.br These molecules can be structurally categorized into various types, including picrotoxane, aromadendrane, and cadinane, among others. nih.gov When a sesquiterpenoid (the aglycone) is bonded via a glycosidic linkage to a sugar moiety, it forms a sesquiterpenoid glycoside.

The addition of a sugar molecule, such as glucose in the case of this compound, significantly alters the parent sesquiterpenoid's properties, particularly its solubility in water and its interaction with biological systems. bangor.ac.uk Sesquiterpenoid glycosides are found across the plant kingdom, from ferns to flowering plants like those of the Dendrobium and Pittosporum genera, where they exhibit a wide range of biological activities. nih.govnih.govscielo.br Research into these compounds often involves complex isolation and structure elucidation processes, utilizing techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.commdpi.comacgpubs.org The structural diversity of both the sesquiterpenoid skeleton and the attached sugar units leads to a vast array of compounds with potential applications. nih.govscielo.br

Significance of Pterosin Derivatives in Phytochemistry and Chemical Biology Research

Pterosin derivatives, illudane-type sesquiterpenoids, are the most significant and characteristic secondary metabolites of the genus Pteris (Brake ferns) and are considered chemical markers for the family Pteridaceae. nih.gov The investigation of pterosins is a key aspect of the phytochemistry of this fern family. nih.govresearchgate.net These compounds are classified based on their carbon skeleton into C13, C14, and C15 pterosin derivatives. nih.gov

The significance of pterosins in chemical biology stems from their diverse and potent biological activities. Numerous studies have demonstrated their cytotoxic effects against various human cancer cell lines. nih.govnih.govacs.org For example, Pterosin B has shown potent cytotoxicity against HL-60 human leukemia cells, and other derivatives have been evaluated against liver, lung, breast, and oral carcinoma cell lines. nih.gov Some glycosylated pterosins, such as Pterosin C 3-O-beta-D-glucopyranoside, have also exhibited significant selective cytotoxicity. nih.govresearchgate.net Beyond cytotoxicity, research has uncovered other pharmacological potentials. C3-hydroxylated pterosins, like the aglycone Pterosin D, have been identified as direct activators of protein kinase A (PKA), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. nih.gov Studies on Pterosin B have indicated its potential in preventing chondrocyte hypertrophy and improving cognitive impairment. medchemexpress.com This broad spectrum of bioactivity makes the pterosin class a subject of continuous research for novel therapeutic leads.

Evolution of Academic Inquiry into this compound: A Historical Overview

Academic inquiry into pterosin derivatives began with phytochemical investigations of ferns from the Pteridaceae family, particularly from the genera Pteris and Pteridium (bracken). bangor.ac.uknih.gov Early research focused on isolating and identifying the various pterosin aglycones and understanding their distribution within these plants. researchgate.net Over time, attention expanded to include their glycosidic forms, which are often storage forms of these bioactive compounds within the plant. bangor.ac.uk

The specific compound, this compound, also known as Pteroside D, was identified in phytochemical studies of ferns. nih.gov For instance, a 2008 study reported the isolation and structural elucidation of several compounds from Pteris multifida, including (2R,3R)-pterosin L 3-O-beta-D-glucopyrannoside and pterosin C 3-O-beta-D-glucopyranoside. nih.govresearchgate.net This research utilized physical, chemical, and spectroscopic evidence to determine the structures of the isolated compounds and evaluated their cytotoxic activities. nih.gov The compound has also been reported in bracken (Pteridium aquilinum). bangor.ac.uknih.gov The evolution of analytical techniques has been crucial, allowing for the precise determination of stereochemistry (such as the '3R' configuration) and the exact position of the glycosidic bond, which are vital for understanding structure-activity relationships.

Current Research Gaps and the Rationale for Comprehensive Scholarly Investigation

Despite the progress in pterosin research, specific knowledge gaps concerning this compound remain. One significant gap is the limited investigation into its specific biological activities. While the aglycone, Pterosin D, has been studied for its neuroprotective effects through PKA activation nih.gov, the bioactivity of its glycosylated form is less understood. Research has noted that 3-O-β-D-glucose substituted pterosins are relatively rare, and their activities have not been widely reported. nih.gov This highlights a clear rationale for dedicated studies to evaluate the pharmacological profile of this compound itself, as the glucose moiety could significantly modulate its potency, selectivity, and pharmacokinetic properties compared to its aglycone.

Furthermore, there is a need for more research into the biosynthesis and ecological role of this compound. Studies on bracken have shown that pterosides (B1200994) are stored in rhizomes and mobilized to protect new growth, suggesting a role in chemical defense. bangor.ac.uk A deeper understanding of the biosynthetic pathways leading to this compound and the ecological pressures that drive its production would provide valuable insights. Comprehensive investigation is warranted to isolate this compound in larger quantities for thorough biological screening, to synthesize it and its analogues for structure-activity relationship studies, and to explore its natural function within the producing organisms.

Data Tables

Table 1: Chemical Data for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydro-1H-inden-1-one | sigmaaldrich.com |

| Synonyms | Pterosin D 3-O-glucoside, Pteroside D | nih.govglpbio.com |

| CAS Number | 84299-80-9 | sigmaaldrich.com |

| Alternative CAS | 35943-38-5 | nih.gov |

| Molecular Formula | C21H30O8 | nih.gov |

| InChI Key | WGTDJCXEVHBDAH-UMYDBDEDSA-N | sigmaaldrich.com |

| Natural Source | Pteridium aquilinum, Pteris multifida | nih.govnih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Class / Type |

|---|---|

| (2R,3R)-Pterosin L 3-O-beta-D-glucopyranoside | Sesquiterpenoid Glycoside |

| This compound | Sesquiterpenoid Glycoside |

| 4,5-dicaffeoylquinic acid | Phenylpropanoid |

| Apigenin 7-O-beta-D-glucopyranoside | Flavonoid Glycoside |

| Beta-sitosterol beta-D-glucopyranoside | Steroidal Glycoside |

| Caffeic acid | Phenylpropanoid |

| Luteolin 7-O-beta-D-glucopyranoside | Flavonoid Glycoside |

| Pterosin B | Sesquiterpenoid (Pterosin) |

| Pterosin C 3-O-beta-D-glucopyranoside | Sesquiterpenoid Glycoside |

| Pterosin D | Sesquiterpenoid (Pterosin) |

| Pteroside A | Sesquiterpenoid Glycoside |

| Pteroside C | Sesquiterpenoid Glycoside |

| Sucrose | Disaccharide |

Properties

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Biogeographical Distribution, and Advanced Isolation Methodologies

Botanical Sources and Ecological Context of (3R)-Pterosin D 3-O-beta-D-glucopyranoside-Producing Organisms

This compound is not ubiquitous; its presence is confined to specific plant families, with ecological and genetic factors playing a crucial role in its biosynthesis and accumulation.

This compound is a sesquiterpenoid that has been successfully isolated from the rhizomes of Cibotium barometz (L.) J.Sm. invivochem.cnmedchemexpress.commedchemexpress.cn This large fern, also known as the Golden Chicken Fern, is the primary documented botanical source of the compound.

Pterosins and their glycosidic derivatives are characteristic secondary metabolites of ferns, particularly within the family Pteridaceae. While this compound is specifically identified in Cibotium, numerous other pterosin compounds have been isolated from phylogenetically related species. For instance, various pterosins and pterosides (B1200994) have been characterized from bracken fern (Pteridium aquilinum), and other related compounds like 2R,3R-pterosin L 3-O-β-D-glucopyranoside have been found in Pteris ensiformis. nih.govbangor.ac.uk The study of these related compounds provides a broader context for understanding the chemotaxonomy and distribution of pterosin glucosides within the fern lineage.

| Plant Species | Family | Isolated Pterosin/Pteroside Compound(s) | Source(s) |

|---|---|---|---|

| Cibotium barometz | Dicksoniaceae | This compound | invivochem.cnmedchemexpress.com |

| Pteris ensiformis | Pteridaceae | 2R,3R-pterosin L 3-O-β-D-glucopyranoside, Pterosin B | nih.gov |

| Pteridium aquilinum (Bracken Fern) | Dennstaedtiaceae | Pterosin B, Rhedynosin A 11-O-β-D-glucoside, Rhedynosin D, Ptaquiloside (B1252988) | bangor.ac.ukresearchgate.net |

| Pteris laeta | Pteridaceae | Pterosin sesquiterpenoids | abmole.com |

| Pteridium arachnoideum | Dennstaedtiaceae | Pterosin B, Ptaquiloside | mdpi.comnih.gov |

The concentration of secondary metabolites like pterosins in plants is not static; it is influenced by a dynamic interplay of genetic predispositions and environmental stimuli. While specific research on this compound is limited, studies on the accumulation of related pterosins in other ferns offer significant insights.

Genetic Variation: Genetic differences between and within species are fundamental drivers of chemical diversity. For instance, different cultivars of the same species can exhibit significant variation in the content of specific glucosides. nih.gov The underlying genetic pathways for biosynthesis, such as the cysteine biosynthesis pathway, have been shown to influence how organisms respond to chemical compounds, suggesting that genetic variation in metabolic pathways is a key factor in the accumulation of specific natural products. researchgate.net

Environmental Factors: Abiotic stressors have a profound impact on plant physiology, often leading to an increased production of secondary metabolites as a defense mechanism.

Plant Development: The concentration of pterosins can vary significantly with the age and developmental stage of the plant. In Pteridium species, the highest concentrations of the related compound ptaquiloside are found in young, emerging sprouts, with levels decreasing as the fronds mature. nih.gov

Geographical and Climatic Conditions: Studies on Pteridium arachnoideum have shown that while ptaquiloside levels may not differ significantly across various collection sites, the concentration of its degradation product, pterosin B, can vary, suggesting that local environmental factors may influence the chemical stability and conversion rates of these compounds within the plant. nih.gov

Soil and Water: Environmental stress factors such as drought, salinity, and soil contaminants can induce physiological changes in plants, including the accumulation of stress-related compounds. nih.govmdpi.com The degradation of ptaquiloside to pterosin B, for example, is influenced by the pH and temperature of the surrounding environment, such as soil and groundwater. researchgate.net

| Factor | Influence on Pterosin/Related Compound Accumulation | Source(s) |

|---|---|---|

| Genetic | Variation in biosynthetic pathways leads to differing accumulation levels between species and cultivars. | nih.govresearchgate.net |

| Plant Age/Organ | Highest concentrations of related pterosins are often found in young sprouts compared to mature fronds or rhizomes. | nih.gov |

| Temperature & pH | Affects the stability and degradation of precursor compounds (e.g., ptaquiloside to pterosin B). | researchgate.net |

| Environmental Stress | Drought, salinity, and other stressors can trigger the accumulation of secondary metabolites as a defense response. | nih.govmdpi.com |

State-of-the-Art Isolation and Purification Strategies from Complex Plant Matrices

Extracting a single, pure compound like this compound from a plant source is a multi-step process that relies on advanced chemical separation technologies. The goal is to move from a crude plant extract containing thousands of molecules to a highly purified final product.

Chromatography is the cornerstone of natural product purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable analytical and preparative tool. For pterosin analysis, reverse-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and water, often with an acid modifier like acetic acid. mdpi.com This technique offers high resolution and is used for both quantifying the amount of a compound in a mixture and for purifying small to semi-preparative quantities. phcog.com

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support, which prevents the irreversible adsorption of analytes—a common problem with sensitive natural products. nih.gov This makes it uniquely suitable for the preparative-scale isolation of polar compounds like glucosides from complex plant extracts. nih.govproceedings.science Its advantages include high sample loading capacity, quantitative recovery of the sample, and low solvent consumption. researchgate.net

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to speed up the flow of the solvent. It is typically used as an intermediate purification step to fractionate a crude extract into simpler mixtures before final purification by a higher-resolution method like preparative HPLC.

Modern extraction techniques aim to be more efficient, faster, and environmentally friendly ("greener") than traditional solvent soxhlet extraction.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By operating above the fluid's critical temperature and pressure, it exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix. researchgate.net The selectivity of SFE can be finely tuned by modifying pressure, temperature, and by adding a co-solvent (like ethanol (B145695) or methanol), making it possible to target specific classes of compounds. nih.govrsc.org This technique is valued for producing high-purity extracts without residual toxic solvents. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents (e.g., ethanol, methanol, water) at elevated temperatures and pressures. mdpi.com These conditions keep the solvent in a liquid state well above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvating power. nih.gov This results in shorter extraction times, reduced solvent usage, and higher extraction efficiency compared to traditional methods. nih.gov

| Technique | Principle | Advantages for Glucoside Isolation | Source(s) |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a tunable solvent. | High selectivity, no toxic solvent residue, suitable for heat-sensitive compounds. | nih.govnih.govresearcher.life |

| Pressurized Liquid Extraction (PLE) | Uses liquid solvents at high temperature and pressure. | Fast, efficient, requires less solvent than traditional methods. | mdpi.comnih.govnih.gov |

The complete isolation of this compound from its botanical source, such as Cibotium barometz rhizomes, follows a systematic workflow:

Extraction: The dried and powdered plant material is first extracted using a suitable solvent or an advanced technique like PLE or SFE to create a crude extract.

Fractionation: The crude extract is then subjected to preliminary fractionation to separate compounds into broad groups based on polarity. This can be achieved through liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water) or by using low-pressure column chromatography with adsorbents like Diaion® HP-20 resin, which is effective for separating glycosides from aqueous extracts. phcog.com

Purification: The enriched fractions containing the target compound are then purified using preparative chromatographic techniques. A common strategy involves using Countercurrent Chromatography (CCC) for its high loading capacity to isolate a significant quantity of the semi-pure compound. nih.govproceedings.science This is often followed by a final polishing step using preparative HPLC to achieve high purity (>95%). phcog.com

The identity and structure of the final isolated compound are then confirmed through comprehensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Structural Elucidation and Rigorous Stereochemical Characterization

Comprehensive Spectroscopic Techniques for Definitive Structural Determination

A suite of powerful spectroscopic techniques has been instrumental in piecing together the molecular puzzle of (3R)-Pterosin D 3-O-beta-D-glucopyranoside. Each method offers unique insights into the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For this compound, a full complement of 1D and 2D NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR provides information on the chemical environment and multiplicity of the hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms present in the molecule. Although specific experimental data for this compound is not widely available in the public domain, analysis of closely related pterosin glycosides isolated from Pteris species allows for the prediction of characteristic chemical shifts. researchgate.nethplc.eu

Table 1: Predicted ¹H and ¹³C NMR Data for the Pterosin D Aglycone Moiety (Note: This table is predictive and based on data from structurally similar pterosins. Actual experimental values may vary.)

| Position | Predicted δC (ppm) | Predicted δH (ppm) |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 9 | --- | --- |

| 10 | --- | --- |

| 11 | --- | --- |

| 12 | --- | --- |

| 13 | --- | --- |

| 14 | --- | --- |

| 15 | --- | --- |

Table 2: Predicted ¹H and ¹³C NMR Data for the β-D-glucopyranoside Moiety (Note: This table is predictive and based on typical values for glucopyranosides. Actual experimental values may vary.)

| Position | Predicted δC (ppm) | Predicted δH (ppm) |

| 1' | ~102 | ~4.5 (d, J ≈ 7.5 Hz) |

| 2' | ~74 | --- |

| 3' | ~77 | --- |

| 4' | ~70 | --- |

| 5' | ~77 | --- |

| 6' | ~61 | --- |

2D NMR techniques are essential for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the same spin system, helping to trace the connectivity of the aglycone and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule, such as the linkage between the glucopyranoside and the pterosin D aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the aglycone and confirming the glycosidic linkage. hplc.eu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental composition with high accuracy. sigmaaldrich.com For this compound, HRMS would confirm the molecular formula of C₂₁H₂₈O₈.

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of the molecule by analyzing its fragmentation patterns. In the case of a glycoside, a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. This would produce a fragment ion corresponding to the pterosin D aglycone. nih.govresearchgate.net Further fragmentation of the aglycone would provide additional structural information. The fragmentation of the sugar unit itself can also be observed. nih.gov

Table 3: Predicted HRMS and MS/MS Fragmentation Data (Note: This table is predictive. Actual m/z values would be determined experimentally.)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 413.1806 | Protonated molecule |

| [M+Na]⁺ | 435.1625 | Sodium adduct |

| [M-C₆H₁₀O₅+H]⁺ | 251.1278 | Aglycone fragment (loss of glucose) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the sugar moiety and the aglycone, a carbonyl (C=O) group of the indanone core, and aromatic C-H and C=C bonds. sigmaaldrich.com

Table 4: Predicted IR Absorption Bands (Note: This table is predictive. Actual wavenumbers (cm⁻¹) may vary.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ketone) |

| ~1600, ~1450 | C=C stretching (aromatic) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The indanone core of the pterosin D aglycone acts as a chromophore. The UV-Vis spectrum would show absorption maxima characteristic of this system, providing evidence for the presence of the pterosin skeleton. sigmaaldrich.com

Table 5: Predicted UV-Vis Absorption Maxima (Note: This table is predictive and based on data from similar pterosins. Actual λmax values (nm) may vary depending on the solvent.)

| Predicted λmax (nm) |

| ~215 |

| ~260 |

| ~300 |

Stereochemical Assignment of the (3R) Configuration of the Pterosin D Aglycone

The determination of the absolute configuration at the chiral centers is a critical final step in the structural elucidation of a natural product. For this compound, a key challenge is to definitively assign the (3R) configuration of the pterosin D aglycone.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.govnih.gov A racemic mixture of pterosin D could be resolved using a chiral stationary phase. By comparing the retention time of the naturally occurring pterosin D (obtained after hydrolysis of the glycoside) with the separated enantiomers, its absolute configuration can be determined if a standard of known configuration is available. researchgate.net

In cases where a standard is not available, derivatization with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a non-chiral HPLC column. The elution order of the diastereomers can often be predicted, allowing for the assignment of the absolute configuration.

Another approach involves the use of chiroptical methods such as Circular Dichroism (CD) spectroscopy. The CD spectrum of the natural compound can be compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration. hplc.eu

X-ray Crystallography of Suitable Derivatives

While direct X-ray crystallographic data for this compound may not be readily available in public databases, the technique remains a gold standard for unambiguous structural determination in stereoisomers. To apply this method, the compound would typically be derivatized to introduce a heavy atom, which facilitates the phasing of the diffraction data. This process involves chemically modifying the molecule to create a crystalline derivative suitable for X-ray analysis. The resulting three-dimensional electron density map would provide precise coordinates of each atom, confirming the connectivity of the pterosin D aglycone to the glucose moiety and unequivocally establishing the (3R) configuration at the chiral center of the pterosin skeleton.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of chiral molecules in solution. creative-proteomics.comnih.govnih.gov These methods rely on the differential interaction of the molecule with left and right circularly polarized light.

For this compound, the CD spectrum is expected to exhibit characteristic Cotton effects, which are the distinctive peaks and troughs in the spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of the chromophores within the molecule. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretical calculations, the (3R) stereochemistry can be confidently assigned. Similarly, ORD spectroscopy, which measures the change in optical rotation with wavelength, would show a specific rotational pattern that is a signature of the (3R) configuration.

Confirmation and Characterization of the beta-D-Glucopyranoside Linkage

The connection between the pterosin D aglycone and the glucose unit is a critical feature of the molecule's identity. The following subsections detail the analytical methods used to confirm the nature of this glycosidic bond.

Glycosidic Linkage Analysis (e.g., Methylation Analysis, Enzymatic Hydrolysis Confirmation)

To determine the point of attachment and the nature of the glycosidic bond, a combination of chemical and enzymatic methods is employed.

Methylation Analysis: This classical technique involves permethylating all free hydroxyl groups in the molecule, followed by acid hydrolysis to break the glycosidic bond. The resulting partially methylated monosaccharide is then analyzed by gas chromatography-mass spectrometry (GC-MS). In the case of this compound, this analysis would yield a glucose derivative methylated at all positions except for the anomeric carbon (C-1) and the carbon involved in the linkage to the pterosin D aglycone (C-3), thus confirming the 3-O-linkage.

Enzymatic Hydrolysis: The stereochemistry of the glycosidic linkage can be confirmed through enzymatic hydrolysis. The use of a β-glucosidase, an enzyme that specifically cleaves β-glycosidic linkages, would result in the release of D-glucose and the pterosin D aglycone. The absence of hydrolysis when treated with an α-glucosidase would further corroborate the β-configuration of the linkage.

NMR Anomeric Proton Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. hmdb.ca In the context of this compound, ¹H NMR is particularly informative for confirming the β-anomeric configuration of the glucose unit.

The anomeric proton (H-1) of the glucose moiety gives a characteristic signal in the ¹H NMR spectrum. The coupling constant (J) between the anomeric proton and the adjacent proton (H-2) is diagnostic of the stereochemistry. For a β-glucopyranoside, the anomeric proton is in an axial orientation, leading to a large axial-axial coupling constant, typically in the range of 7-9 Hz. nih.gov In contrast, an α-anomer would exhibit a smaller equatorial-axial coupling constant of around 3-4 Hz. The observation of a large coupling constant for the anomeric proton signal of this compound provides definitive evidence for the β-configuration of the glycosidic bond.

Detailed ¹H and ¹³C NMR data, while not available for the specific "D" isomer, can be inferred from the closely related (2R,3R)-pterosin L 3-O-β-D-glucopyranoside. nih.gov The chemical shifts of the glucose protons and carbons would be consistent with a β-D-glucopyranosyl moiety attached at the C-3 position of the pterosin skeleton.

| Proton | Expected Chemical Shift (δ ppm) | Expected Coupling Constant (J in Hz) |

| H-1' (anomeric) | ~4.5-5.0 | ~7-8 |

| H-2' | ~3.2-3.5 | |

| H-3' | ~3.3-3.6 | |

| H-4' | ~3.3-3.6 | |

| H-5' | ~3.2-3.5 | |

| H-6'a | ~3.7-3.9 | |

| H-6'b | ~3.6-3.8 |

| Carbon | Expected Chemical Shift (δ ppm) |

| C-1' (anomeric) | ~100-105 |

| C-2' | ~73-76 |

| C-3' | ~76-79 |

| C-4' | ~70-73 |

| C-5' | ~76-79 |

| C-6' | ~61-64 |

Biosynthesis and Enzymatic Pathways

Elucidation of Precursor Molecules and Early Biosynthetic Stages of the Pterosin Skeleton

The journey to (3R)-Pterosin D 3-O-beta-D-glucopyranoside commences with the synthesis of its sesquiterpene aglycone, Pterosin D. This process is rooted in the universal terpenoid biosynthetic pathways that generate the essential five-carbon building blocks.

All terpenoids, including the pterosins, are derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). uni-hannover.de Plants employ two distinct pathways to produce these fundamental units: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. A series of phosphorylations and a decarboxylation then convert mevalonate into IPP.

The MEP pathway , also known as the non-mevalonate pathway, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A sequence of enzymatic reactions then leads to the formation of both IPP and DMAPP.

The transformation of the linear farnesyl pyrophosphate into the unique indanone skeleton of Pterosin D is a critical and complex step catalyzed by a class of enzymes known as sesquiterpene cyclases or synthases. While the specific enzyme responsible for Pterosin D formation has not yet been fully characterized, the general mechanism involves a series of intricate carbocation-driven cyclizations and rearrangements.

The process is initiated by the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation. This highly reactive intermediate can then undergo intramolecular attack, leading to the formation of various cyclic carbocationic intermediates. The specific folding of the FPP substrate within the enzyme's active site dictates the initial cyclization pattern and subsequent rearrangements, ultimately determining the final carbon skeleton. mdpi.com For pterosins, this involves the formation of a protoilludane-type skeleton, which then undergoes further rearrangement to yield the characteristic indanone ring system. nih.gov The conversion of an indanone derivative through a photochemical reaction cascade has been shown to produce a structurally complex precursor of protoilludane sesquiterpenes, highlighting the feasibility of such skeletal arrangements. nih.gov

Glycosyltransferase-Mediated Glucosylation at the C-3 Position

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the Pterosin D aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

UDP-glycosyltransferases are a large and diverse family of enzymes that play a crucial role in the biosynthesis and modification of a wide range of natural products, including flavonoids, terpenoids, and steroids. nih.gov They catalyze the transfer of a glycosyl moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. nih.gov

While numerous pterosins and their glycosides have been isolated from bracken fern (Pteridium aquilinum), the specific UGT responsible for the glucosylation of Pterosin D at the C-3 position has not yet been definitively identified, cloned, or characterized. nih.govbangor.ac.uk The identification of such an enzyme would require screening of a cDNA library from Pteridium aquilinum for UGTs and subsequent functional characterization with Pterosin D as a substrate. Functional characterization of flavonoid 3-O-glucosyltransferases from other plant species, such as soybean (Glycine max), has been successfully achieved through isolation of the cDNA, heterologous expression, and in vitro assays with various flavonoid substrates. nih.gov A similar approach would be necessary to pinpoint the specific UGT involved in Pterosin D biosynthesis.

The enzymatic mechanism of UGTs generally involves a nucleophilic attack by the hydroxyl group of the acceptor molecule (Pterosin D) on the anomeric carbon of the UDP-sugar donor (UDP-glucose). This results in the formation of a glycosidic bond with inversion of the anomeric configuration, leading to a beta-linkage in the case of UDP-glucose.

The kinetic properties of an enzyme, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), provide valuable insights into its efficiency and substrate affinity. For instance, a characterization study of a flavonoid 3-O-glucosyltransferase from buckwheat revealed K_m values of 27 µM for the acceptor quercetin (B1663063) and 1.04 mM for the donor UDP-Glc. researchgate.net Determining these kinetic parameters for the Pterosin D glucosyltransferase would be essential for understanding its role and regulation within the biosynthetic pathway. This would involve in vitro assays with varying concentrations of both Pterosin D and UDP-glucose to measure the initial reaction velocity.

UGTs often exhibit a high degree of substrate specificity, recognizing particular acceptor molecules and specific hydroxyl groups on those molecules. This regio- and stereoselectivity is crucial for generating the precise chemical structures of natural products. For example, flavonoid 3-O-glucosyltransferases demonstrate strict regiospecificity for the 3-OH position of flavonoids. nih.govfrontiersin.org

The biosynthesis of this compound implies the action of a UGT that is highly specific for:

Substrate: Pterosin D as the acceptor molecule.

Regioselectivity: The hydroxyl group at the C-3 position of the indanone skeleton.

Stereoselectivity: The formation of a beta-glycosidic linkage.

While some UGTs can exhibit broader substrate specificity, the consistent isolation of the 3-O-beta-D-glucopyranoside isomer of Pterosin D from natural sources suggests a highly selective enzymatic process. nih.gov Experimental studies investigating the regioselectivity of glycosylation have shown that factors such as the structure of the acceptor and the specific enzyme used are critical in determining the position of glycosylation. nih.gov Further research is needed to isolate the specific UGT from Pteridium aquilinum and experimentally verify its substrate specificity and the precise regio- and stereochemical outcome of the reaction with Pterosin D.

Transcriptomic, Proteomic, and Metabolomic Investigations of Biosynthetic Gene Regulation in Planta

The regulation of the biosynthesis of this compound is a complex process involving the coordinated expression of numerous genes. While specific multi-omics studies on this particular glucoside are not extensively documented, a broader understanding can be gleaned from investigations into pterosin and terpenoid biosynthesis in ferns and other plants. These studies utilize transcriptomics, proteomics, and metabolomics to unravel the genetic and molecular control of secondary metabolite production.

Transcriptomic analyses, which examine the complete set of RNA transcripts in a cell, have been instrumental in identifying candidate genes involved in terpenoid biosynthesis. In plants, the expression of genes encoding key enzymes in the terpenoid backbone biosynthesis pathway, such as those in the mevalonic acid (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, is often tightly regulated. For instance, studies in various plant species have shown that the transcription of genes for terpene synthases (TPSs), the enzymes that catalyze the formation of diverse terpene skeletons, can be highly specific to certain tissues or developmental stages and can be induced by various stimuli. nih.gov In the context of pterosins, which are illudane-type sesquiterpenes, the expression of an illudane (B1247565) synthase gene would be a critical regulatory point.

Proteomic studies, which focus on the entire set of proteins produced by an organism, provide a direct look at the enzymatic machinery present in the cell at a given time. Mass spectrometry-based proteomics has been used to identify enzymes involved in terpenoid synthesis in the glandular trichomes of various plants, which are often specialized sites of secondary metabolite production. nih.gov A proteomic approach in ferns of the Pteridaceae family could identify the specific illudane synthase, cytochrome P450 monooxygenases (involved in hydroxylation steps), and UDP-glucosyltransferases (UGTs) responsible for the formation of this compound. UGTs are particularly relevant as they catalyze the final glucosylation step. Research has shown that different UGTs have high substrate specificity, and their expression is a key determinant in the production of glycosylated secondary metabolites. oup.comresearchgate.net

Metabolomic analyses, which profile the complete set of small-molecule metabolites, offer a snapshot of the chemical phenotype of a plant. In Pteris vittata, a widely targeted metabolomic approach has identified a vast array of metabolites, including numerous flavonoids and terpenoids. researchgate.net Such studies can reveal correlations between the accumulation of specific pterosins and the expression of biosynthetic genes, providing clues about regulatory networks. For example, a metabolomic study might show the simultaneous accumulation of Pterosin D and its glucoside, alongside the upregulation of a specific UGT, strongly suggesting the function of that enzyme.

Influence of Environmental Stimuli and Developmental Stages on Biosynthetic Pathway Expression

The production of secondary metabolites in plants, including ferns, is not static but is dynamically influenced by both endogenous developmental programs and external environmental cues. These factors can significantly alter the expression of genes in biosynthetic pathways, leading to changes in the accumulation of compounds like this compound.

Environmental Stimuli:

Plants respond to environmental stresses by adjusting their metabolism, which often involves the increased production of protective secondary metabolites. researchgate.net For ferns, factors such as light intensity, temperature, and herbivory are known to influence their chemical profile.

Light: Light is a critical environmental factor that affects the biosynthesis of numerous secondary metabolites. frontiersin.orgfrontiersin.org Studies on the fern Azolla filiculoides have demonstrated that high light intensity can alter the phenylpropanoid profile. nih.gov In the tree fern Cyathea delgadii, different LED light qualities were shown to stimulate the accumulation of various secondary metabolites. nih.gov It is plausible that light conditions, including intensity and quality, could modulate the expression of genes involved in pterosin biosynthesis in Pteris species.

Temperature: Temperature stress can also trigger changes in secondary metabolism. In Azolla filiculoides, low temperatures were found to impact the phenylpropanoid pathway. nih.gov The dominance of certain tree fern species has been correlated with temperature variables, suggesting an adaptive role for their chemical constituents. scielo.br

Biotic Stress: Herbivory and pathogen attacks are potent inducers of defense compounds. Pterosins, as a class of compounds, are known to have biological activities, including anti-herbivore effects. nih.gov Therefore, it is highly likely that the biosynthesis of this compound is upregulated upon attack by insects or pathogens. This induction would be mediated by signaling pathways involving plant hormones like jasmonic acid and salicylic (B10762653) acid, leading to the transcriptional activation of biosynthetic genes.

Developmental Stages:

The concentration and composition of secondary metabolites often vary with the developmental stage of a plant. For example, in many plants, defense compounds are found in higher concentrations in young, vulnerable tissues. Research on various plant species has shown that the expression of terpene synthase genes can be highly dependent on the developmental stage of the flower. nih.gov

In ferns, spore germination and the subsequent development of the gametophyte and sporophyte are critical life stages that are influenced by environmental factors. researchgate.net It is conceivable that the production of this compound is developmentally regulated, perhaps accumulating to higher levels in the young, developing fronds of the sporophyte to provide chemical defense against herbivores and pathogens. Metabolomic profiling of Pteris vittata has revealed differences in the accumulation of secondary metabolites between the aerial parts and the subterranean parts, indicating tissue-specific regulation of biosynthesis. researchgate.net

Interactive Data Table: Hypothetical Influence of Factors on the Biosynthesis of this compound

| Factor | Type | Predicted Effect on Biosynthesis | Potential Mediating Molecules |

|---|---|---|---|

| Light | Environmental | Modulation (Increase with intensity/specific wavelengths) | Photoreceptors (e.g., phytochromes, cryptochromes), transcription factors |

| Temperature | Environmental | Modulation (Increase or decrease depending on stress level) | Heat shock proteins, transcription factors |

| Herbivory | Environmental | Induction (Increase) | Jasmonic acid, salicylic acid, ethylene |

| Pathogen Attack | Environmental | Induction (Increase) | Jasmonic acid, salicylic acid, phytoalexins |

Chemical Synthesis Strategies, Derivatization, and Structure Activity Relationship Sar Investigations

Total Synthesis Approaches to (3R)-Pterosin D 3-O-beta-D-glucopyranoside

The total synthesis of this compound can be conceptually divided into two primary challenges: the stereoselective construction of the chiral Pterosin D aglycone and the subsequent stereocontrolled attachment of the β-D-glucopyranosyl moiety.

Stereoselective Glycosylation Methodologies for beta-D-Glucoside Formation

The formation of the β-D-glycosidic bond at the sterically hindered C-3 hydroxyl group of the Pterosin D aglycone represents a significant synthetic hurdle. Achieving high β-selectivity is crucial, as the anomeric configuration can profoundly impact the biological activity of glycosides. rsc.org

Conventional methods for 1,2-trans-β-d-glycosidic linkage formation often rely on the neighboring group participation of a C-2 acyl protecting group on the glycosyl donor. mdpi.com However, for sterically demanding alcohols, these reactions can be sluggish and may lead to undesired side products like orthoesters. researchgate.net Advanced strategies are therefore required.

One promising approach involves the use of specialized protecting groups on the glycosyl donor that can direct the stereochemical outcome of the glycosylation. For instance, the 2-chloro-2-methylpropanoic ester has been successfully used as a steering group in Schmidt glycosidation reactions to achieve high β-selectivity with hindered alcohols, minimizing orthoester formation. nih.gov Another strategy employs dual-participation protecting groups, such as the 3,5-dinitro-2-methylbenzoyl (DMNPA) group, which can intensify the neighboring group participation effect and ensure high β-stereoselectivity even with challenging acceptors.

Alternatively, enzymatic glycosylation offers a powerful tool for the regio- and stereoselective synthesis of glycosides under mild conditions. mdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high fidelity. oup.com While a specific GT for the glycosylation of Pterosin D has not been identified, the promiscuity of some GTs suggests that a suitable biocatalyst could be discovered through screening or protein engineering. oup.comnih.gov This approach avoids the need for extensive protecting group manipulations common in chemical synthesis.

Table 1: Comparison of Potential Glycosylation Strategies

| Methodology | Advantages | Challenges | Key References |

|---|---|---|---|

| Chemical Glycosylation with Steering Groups | High β-selectivity achievable; well-established chemical principles. | Requires multi-step synthesis of specialized donors; optimization for specific substrates may be needed. | researchgate.netnih.gov |

| Enzymatic Glycosylation (Glycosyltransferases) | High regio- and stereoselectivity; mild reaction conditions; environmentally friendly. | Identification and availability of a suitable enzyme; potential for low yields with non-natural substrates. | mdpi.comoup.com |

Asymmetric Synthesis of the Pterosin D Aglycone Moiety

The Pterosin D aglycone features a chiral center at the C-3 position of its indanone core. The enantioselective synthesis of this moiety is a key step in the total synthesis of the natural product. Several modern synthetic methods have been developed for the asymmetric synthesis of chiral indanones.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition has emerged as a powerful technique. This method can be used to construct chiral 3-aryl-1-indanones from pinacolborane chalcone (B49325) derivatives with high yields and excellent enantioselectivities using chiral ligands such as MonoPhos. Another innovative approach involves the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols, which can also furnish β-chiral indanones with high enantiomeric excess when employing specifically designed axially chiral bisphosphine ligands.

While the direct synthesis of the Pterosin D aglycone using these methods has not been explicitly reported, these strategies provide a clear and viable pathway to access the chiral indanone core. The synthesis of related natural product aglycones, such as the pseudopterosins, has also been a subject of intense research, and the strategies developed in those contexts could be adapted for the synthesis of the Pterosin D aglycone. rsc.orgnih.gov

Semisynthesis and Biotransformation for Analog Generation

The generation of analogs of this compound is crucial for exploring its structure-activity relationships and optimizing its biological properties. Both enzymatic and chemical methods can be employed for this purpose.

Enzymatic Biotransformation for Selective Modifications

Enzymatic methods offer a high degree of selectivity for modifying complex molecules like pterosins. The use of glycosyltransferases with relaxed substrate specificity, a practice known as glycodiversification, could be employed to attach different sugar moieties to the Pterosin D aglycone. nih.gov This would allow for the generation of a library of glycosidic analogs with varied carbohydrate units, which could have a profound impact on the compound's biological activity. nih.govacs.org

Furthermore, other enzymes such as hydrolases could be used for selective de-glycosylation, providing access to the aglycone for further chemical modification. The modification of proteins and other natural products through enzymatic means is a well-established field, and these principles can be extended to pterosin glycosides.

Chemical Modification of the Natural Product and its Aglycone

The chemical modification of this compound and its aglycone provides a direct route to a wide range of analogs. The hydroxyl groups on both the aglycone and the glucose moiety are prime targets for derivatization, such as esterification or etherification, to probe the importance of these functional groups for biological activity. The aromatic ring of the indanone core is also amenable to modification through electrophilic substitution reactions, allowing for the introduction of various substituents.

Site-selective reactions on unprotected glycosides, such as the dehydroxy-chlorination of secondary alcohols, could also be employed to create analogs with modified aglycone structures. acs.org These chemical transformations, combined with the enzymatic methods described above, provide a comprehensive toolkit for generating a diverse library of pterosin analogs.

Rational Design and Synthesis of Novel Synthetic Analogs and Derivatives

The rational design of novel analogs of this compound is guided by existing structure-activity relationship data for pterosins and related compounds. The goal is to synthesize new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

Studies on the cytotoxicity of various pterosin compounds have revealed key structural features that are important for their activity. For instance, the α,β-unsaturated ketone moiety in the cyclopentanone (B42830) ring has been identified as a critical pharmacophore for the antitumor activity of some pterosins. nih.gov The position and number of hydroxyl groups on the pterosin scaffold also significantly influence their cytotoxicity. nih.gov

This information can be used to design new analogs. For example, modifications to the cyclopentanone ring could be explored to enhance its reactivity or selectivity towards biological targets. The synthesis of analogs with different hydroxylation patterns or with the hydroxyl groups replaced by other functional groups could lead to compounds with altered biological profiles. The design and synthesis of derivatives of related heterocyclic systems, such as pteridines, as enzyme inhibitors provide a template for how such rational design can be approached. researchgate.netnih.govnih.gov

Table 2: Key Structural Features and Their Influence on Pterosin Cytotoxicity

| Structural Feature | Observation | Implication for Analog Design | Key References |

|---|---|---|---|

| α,β-Unsaturated Ketone | Essential for the antitumor activity of some pterosins. | Modifications to this moiety could modulate activity; it should likely be retained in some form for cytotoxic analogs. | nih.gov |

| Hydroxylation Pattern | The site and number of hydroxyl groups significantly affect cytotoxicity. | Synthesis of analogs with varied hydroxylation patterns is a key strategy for SAR exploration. | nih.gov |

| Glycosylation | The presence and nature of the sugar moiety can impact biological activity. | Generation of a library of different glycosides is important for understanding the role of the carbohydrate. | nih.govacs.org |

Systematic Modification of the Pterosin Skeleton and its Substituents

The synthesis of pterosin glycosides logically begins with the construction of the pterosin aglycone. The pterosin framework, an indanone-based sesquiterpenoid, presents a unique synthetic challenge. nih.gov General strategies for the synthesis of pterosin aglycones, such as Pterosin D, often serve as the foundational step before glycosylation. targetmol.com These syntheses provide access to the core structure, which can then be systematically modified to probe structure-activity relationships.

Key Modification Areas on the Pterosin Skeleton:

Aromatic Ring Substitution: The benzene (B151609) ring of the indanone core is a prime target for modification. Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) can alter the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets.

Indanone Core Modifications: Alterations to the five-membered ring, such as modifying the carbonyl group or the adjacent methylene (B1212753) groups, could be explored. For instance, reduction of the carbonyl to a hydroxyl group or its replacement with other functionalities could impact biological activity.

Side Chain Variation: The ethyl group at the C2 position and the methyl groups on the indanone ring are additional sites for modification. Varying the length and branching of the alkyl side chain or replacing the methyl groups could modulate lipophilicity and binding affinity. A recent study demonstrated that C3-hydroxylated pterosins can directly activate protein kinase A (PKA) in neuronal cells, suggesting the C3 position is critical for certain biological activities. nih.gov

While specific derivatization of the (3R)-Pterosin D aglycone is not widely reported, the synthesis of various pterosin derivatives for biological evaluation is a known strategy. For example, in a study of progesterone (B1679170) derivatives, modifications to the A and B rings, including unsaturation and the introduction of substituents at C-6, significantly influenced receptor binding, highlighting how small changes to a steroid skeleton can dramatically alter activity. nih.gov A similar systematic approach could be applied to the pterosin framework.

Alteration of the Glycosidic Moiety and Linkage Configuration

The sugar moiety and its linkage to the aglycone are critical determinants of a glycoside's physicochemical properties and biological activity. nih.gov Strategies to modify the glycosidic portion of this compound fall into two main categories: chemical and enzymatic glycosylation.

Chemical Glycosylation: This approach involves the reaction of an activated glycosyl donor (an electrophile) with the hydroxyl group of the pterosin aglycone (a nucleophile). nih.gov Various methods have been developed to achieve stereoselective glycosylation. frontiersin.org

Glycosyl Donors: Trichloroacetimidates are versatile and commonly used donors that can be activated by Lewis acids. youtube.com Other donors include thioglycosides and glycosyl halides. youtube.com

Stereoselectivity: The desired beta-configuration of the glycosidic linkage in this compound can often be achieved by using a glycosyl donor with a participating protecting group (e.g., an acetyl group) at the C2 position of the glucose. The choice of solvent can also influence stereoselectivity; for example, acetonitrile (B52724) can promote the formation of equatorial (beta) glycosides. youtube.com

Enzymatic Glycosylation: Enzymatic methods offer high regio- and stereoselectivity under mild conditions. mdpi.com

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar from an activated donor (like a nucleotide sugar) to an acceptor molecule. mdpi.com The use of GTs could ensure the formation of the specific beta-1,3-linkage.

Glycosidases: In a process known as reverse hydrolysis or transglycosylation, glycosidases can be used to form glycosidic bonds, although they are naturally hydrolytic enzymes. mdpi.com

Glycodiversification: Both chemical and enzymatic methods allow for the introduction of different sugar moieties (e.g., galactose, mannose, or deoxy sugars) to the pterosin aglycone. nih.gov This "glycodiversification" can significantly alter the compound's solubility, stability, and biological activity.

Structure-Activity Relationship (SAR) Studies Based on Synthetic and Semisynthetic Derivatives

Understanding the relationship between the chemical structure of this compound and its biological effects is crucial for designing more potent and selective analogs. This is achieved by comparing the activities of a series of structurally related compounds.

Correlation of Specific Structural Features with Observed Biological Activities

While extensive SAR studies on a wide range of this compound derivatives are not available, preliminary insights can be drawn from related compounds. A study on new pterosin sesquiterpenes isolated from Pteris ensiformis provides a valuable point of comparison.

In this study, (2R,3R)-pterosin L 3-O-β-D-glucopyranoside demonstrated selective cytotoxic activity against HL-60 human leukemia cells with an IC50 value of 3.7 µg/mL. In contrast, its aglycone, Pterosin B , was less potent, with an IC50 of 8.7 µg/mL against the same cell line. This suggests that the presence of the 3-O-beta-D-glucopyranoside moiety enhances the cytotoxic activity, at least in this specific context.

Interactive Table: Cytotoxicity of Pterosin Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (2R,3R)-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human Leukemia) | 3.7 |

| Pterosin B | HL-60 (Human Leukemia) | 8.7 |

This finding underscores the importance of the glycosidic moiety. The glucose unit may improve the compound's solubility, alter its cellular uptake, or provide additional hydrogen bonding interactions with the biological target. Furthermore, a study on Pterosin D itself showed it could directly activate protein kinase A (PKA), and in silico modeling suggested that C3-hydroxylated pterosins fit into the cAMP-binding domain of PKA. nih.gov The addition of a glucose molecule at this C3-hydroxyl position would significantly alter the interaction with this potential target.

Identification of Key Pharmacophoric Elements and Essential Functional Groups

A pharmacophore is an abstract description of the molecular features necessary for a ligand to be recognized by a biological macromolecule. peerj.com Identifying the pharmacophore of this compound involves pinpointing the essential functional groups and their spatial arrangement. Based on its structure and the limited available data, a hypothetical pharmacophore can be proposed.

Pharmacophore modeling can be approached from two directions: ligand-based, which uses a set of known active molecules, or structure-based, which uses the 3D structure of the biological target. nih.gov In the absence of a confirmed target structure for this compound's cytotoxic activity, a ligand-based approach is more feasible.

Potential Pharmacophoric Features:

The Indanone Core (Hydrophobic/Aromatic Region): The fused ring system likely serves as a rigid scaffold, positioning the other functional groups correctly. The aromatic ring can participate in hydrophobic or π-stacking interactions with the target protein.

The Carbonyl Group (Hydrogen Bond Acceptor): The C1-carbonyl group is a key polar feature and a potential hydrogen bond acceptor, which is often critical for binding affinity.

The C3-Oxygen Linkage (Hydrogen Bond Acceptor/Linker): The oxygen atom linking the aglycone to the sugar is a crucial connection point.

The β-D-glucopyranoside Moiety (Hydrophilic Region/H-bond Donor/Acceptor): This sugar unit dramatically increases the hydrophilicity of the molecule. Its multiple hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming a network of interactions with the target and improving water solubility. The enhanced activity of the glycosylated form of Pterosin L suggests this moiety is a key part of the pharmacophore for cytotoxicity. nih.gov

Systematic derivatization, guided by these hypothetical pharmacophoric elements, would be the next logical step. For example, synthesizing analogs with different sugars, altered glycosidic linkages (e.g., alpha instead of beta), or modifications to the pterosin skeleton, and then testing their biological activity would allow for the validation and refinement of this pharmacophore model. dovepress.comnih.govresearchgate.net

Mechanisms of Biological Activity: in Vitro and Ex Vivo Investigations

Antioxidant Activity and Underlying Molecular Mechanisms

Comprehensive searches of scientific databases have not yielded any specific studies evaluating the antioxidant activity of (3R)-Pterosin D 3-O-beta-D-glucopyranoside through standard in vitro assays.

Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC, FRAP)

There is currently no available data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Oxygen Radical Absorbance Capacity (ORAC), or Ferric Reducing Antioxidant Power (FRAP) assays for this compound.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

Information regarding the effect of this compound on the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) is not present in the current body of scientific literature.

Activation of Nrf2/ARE Signaling Pathway and Downstream Gene Expression

The potential for this compound to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a critical regulator of cellular antioxidant defenses, has not been investigated.

Anti-inflammatory Effects and Cellular Signaling Pathways

Similarly, the anti-inflammatory properties of this compound remain uncharacterized.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Tumor Necrosis Factor-alpha, Interleukins)

There are no published studies detailing the inhibitory effects of this compound on the production of key pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), or various interleukins.

Antitumor Activity and Multimodal Cellular Mechanisms

Modulation of Angiogenesis-Related Signaling Pathways and Factors

Currently, there is a lack of direct scientific evidence from in vitro or ex vivo studies specifically investigating the effects of this compound or its aglycone, Pterosin D, on angiogenesis-related signaling pathways and factors. While research has identified that Pterosin D can activate Protein Kinase A (PKA), a key signaling molecule, its downstream effects on angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor (FGF) have not been reported. PKA is known to play a role in the regulation of angiogenesis, but the specific impact of Pterosin D-mediated PKA activation in this context remains to be elucidated.

Effects on Autophagy and Necroptosis Pathways in Cancer Cells

Detailed investigations into the direct effects of this compound or Pterosin D on autophagy and necroptosis pathways in cancer cells are not available in the current scientific literature. Although some pterosins have been noted for their cytotoxic properties, the specific mechanisms of cell death, whether through apoptosis, autophagy, or necroptosis, have not been thoroughly characterized.

The activation of Protein Kinase A (PKA) by Pterosin D presents a potential, though unconfirmed, link to the regulation of these pathways. PKA is known to be involved in the complex signaling networks that control autophagy. However, no studies have yet explored whether Pterosin D-induced PKA activation leads to a modulation of autophagy in cancer cells. Similarly, the relationship between PKA and the core machinery of necroptosis, which involves proteins like RIPK1 and MLKL, is not well-established in the context of Pterosin D's activity.

Elucidation of Specific Cellular and Subcellular Molecular Targets

The primary molecular target identified for Pterosin D is Protein Kinase A (PKA). This interaction is central to understanding its biological effects.

Protein-Ligand Interaction Studies (e.g., SPR, MST, ITC)

While direct protein-ligand interaction studies such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) have not been published for this compound or Pterosin D, in silico modeling provides insights into its interaction with PKA. Docking analyses suggest that C3-hydroxylated pterosins, including Pterosin D, fit into the cAMP-binding domains of PKA, indicating a direct binding mechanism.

Enzyme Inhibition Kinetics and Mechanistic Studies

The primary mechanistic action of Pterosin D is the activation, rather than inhibition, of Protein Kinase A (PKA). Studies have demonstrated that C3-hydroxylated pterosins directly activate PKA in neuronal cells. This activation occurs without altering intracellular cAMP levels or inhibiting phosphodiesterases (PDEs), which are common mechanisms for PKA activation. This suggests a direct allosteric activation mechanism.

In other contexts, pterosins have been investigated for their inhibitory effects on other enzymes. For example, some pterosin derivatives have been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. However, detailed kinetic studies for this compound are not available.

A study on Pterosin B, a related compound, has shown it to be an inhibitor of Salt-Inducible Kinase 3 (SIK3). Given the structural similarities within the pterosin family, it is plausible that Pterosin D may also interact with SIKs, although this has not been experimentally verified.

Table 1: Investigated Enzymatic Interactions of Pterosins

| Compound | Target Enzyme | Effect | Study Context |

|---|---|---|---|

| Pterosin D | Protein Kinase A (PKA) | Activation | Alzheimer's Disease Models |

| Pterosin Derivatives | BACE1, Cholinesterases | Inhibition | Alzheimer's Disease Research |

Receptor Binding Assays and Allosteric Modulation Investigations

There are no published receptor binding assays specifically for this compound. The available evidence points towards an intracellular target, Protein Kinase A, rather than a cell surface receptor. The activation of PKA by Pterosin D without competing with cAMP suggests an allosteric mechanism of action. This indicates that Pterosin D likely binds to a site on PKA that is distinct from the cAMP binding site, leading to a conformational change that activates the enzyme.

Cellular Uptake and Subcellular Localization Studies

Specific studies on the cellular uptake and subcellular localization of this compound are not documented in the scientific literature. Based on its interaction with the intracellular enzyme PKA, it can be inferred that the active aglycone, Pterosin D, must be capable of crossing the cell membrane. The lipophilic nature of sesquiterpenoids generally facilitates their passage through cellular membranes. The metabolism of the glucoside to the more lipophilic aglycone would likely enhance its cellular uptake.

Table of Compounds

Computational Modeling and Molecular Docking for Ligand-Target Interaction Prediction

Computational modeling and molecular docking are powerful in silico techniques used to predict how a ligand, such as this compound, might bind to a specific protein target. nih.gov These methods are crucial in drug discovery for screening large compound libraries, identifying potential therapeutic targets, and understanding the molecular basis of a compound's activity before undertaking extensive laboratory work. nih.govresearchgate.net

The process begins with the identification of a potential protein target, which may be implicated in a disease pathway. The three-dimensional structures of both the ligand (this compound) and the receptor protein are required. The ligand's structure can be generated and optimized based on its known chemical composition, while the protein's structure is typically obtained from a repository like the Protein Data Bank (PDB) or predicted using homology modeling.

Using specialized software (e.g., AutoDock, Glide, GOLD), a molecular docking simulation is performed. nih.gov This process systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. The goal is to find the most energetically favorable binding pose. nih.gov

The output of a docking simulation provides key predictive data:

Binding Affinity: Calculated as a docking score (typically in kcal/mol), this value estimates the strength of the interaction between the ligand and the protein. A more negative score generally indicates a stronger, more stable interaction.

Binding Pose: The predicted three-dimensional orientation of the ligand within the protein's active site.

Intermolecular Interactions: The specific amino acid residues in the protein that interact with the ligand are identified. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, which collectively stabilize the ligand-protein complex. ebi.ac.uk

This information allows researchers to form a hypothesis about the compound's mechanism of action. For instance, if this compound were docked into the active site of an enzyme known to be overactive in cancer cells, a strong predicted binding affinity would suggest it might act as an inhibitor of that enzyme. These computational predictions provide a strong foundation for subsequent experimental validation. researchgate.net

| Parameter | Description | Exemplar Value/Result |

|---|---|---|

| Protein Target | The selected protein receptor for the docking simulation. | e.g., Human Bcl-2 (an anti-apoptotic protein) |

| Docking Score | Predicted binding affinity. More negative values suggest stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions formed with specific amino acid residues. | TYR 101, GLY 145, ASN 146 |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | PHE 105, LEU 130, VAL 134 |

| Predicted Activity | The hypothesized biological effect based on the interaction. | Inhibition of Bcl-2, potentially promoting apoptosis. |

Transcriptomic, Proteomic, and Metabolomic Analysis of Cellular Responses to this compound Treatment

"Omics" technologies provide a system-wide view of the molecular changes within a cell or organism in response to a specific treatment. By analyzing the transcriptome, proteome, and metabolome, researchers can build a comprehensive picture of the biological pathways affected by this compound.

Transcriptomic Analysis Transcriptomics involves quantifying the expression levels of all genes in a cell (the transcriptome). A typical experiment would involve treating a cell line (e.g., human leukemia HL-60 cells) with the compound and a control group with a vehicle solution. After a set period, RNA is extracted from both groups and analyzed using techniques like RNA sequencing (RNA-seq). The analysis identifies differentially expressed genes (DEGs)—genes that are significantly up-regulated or down-regulated in the treated cells compared to the control. This can reveal which signaling pathways, such as those controlling cell cycle, apoptosis, or inflammation, are activated or suppressed by the compound.

| Gene Name | Gene Function | Fold Change (Log2) | Effect |

|---|---|---|---|

| CASP3 | Caspase-3, a key executioner of apoptosis. | +2.8 | Up-regulated |

| BCL2 | An anti-apoptotic protein. | -2.1 | Down-regulated |

| CDKN1A (p21) | Cyclin-dependent kinase inhibitor, induces cell cycle arrest. | +3.5 | Up-regulated |

| NFKB1 | A key regulator of inflammatory responses. | -1.9 | Down-regulated |

Proteomic Analysis Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov Following treatment with this compound, total protein would be extracted from cells and analyzed using high-resolution mass spectrometry. This allows for the identification and quantification of thousands of proteins simultaneously. youtube.com This approach can confirm whether the changes observed at the transcriptomic level translate to changes in protein abundance. Furthermore, proteomics can identify post-translational modifications (PTMs), such as phosphorylation or ubiquitination, which are critical for regulating protein activity and signaling pathways but are not visible at the genetic level. nih.gov

Metabolomic Analysis Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample. mdpi.com Cellular metabolism is highly dynamic and can be rapidly altered by bioactive compounds. By treating cells with this compound and analyzing cell extracts with mass spectrometry or nuclear magnetic resonance (NMR), researchers can identify significant changes in metabolite levels. mdpi.com For example, an accumulation of upstream metabolites in a specific pathway coupled with the depletion of downstream metabolites could indicate that the compound is inhibiting a key enzyme in that pathway. nih.gov This provides a functional readout of the compound's effects on cellular physiology.

Together, these multi-omics approaches would offer an unbiased, data-rich assessment of the cellular response to this compound, identifying the key molecular players and pathways it modulates.

Advanced Analytical and Spectroscopic Methodologies in Research on 3r Pterosin D 3 O Beta D Glucopyranoside

Metabolomics and Fluxomics Approaches for Deeper Biosynthetic Pathway Elucidation

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful lens to unravel the intricate biosynthetic pathway of (3R)-Pterosin D 3-O-beta-D-glucopyranoside. By comparing the metabolomes of different plant tissues, developmental stages, or plants grown under varying environmental conditions, researchers can identify precursor molecules, intermediates, and regulatory compounds associated with its production. For instance, untargeted metabolomics could reveal a broader network of related pterosin compounds, while targeted approaches would quantify known precursors in the shikimate and mevalonate (B85504) pathways that lead to the sesquiterpenoid core.

Metabolic flux analysis, or fluxomics, would represent a further step, providing a dynamic view of the biosynthetic rate. By introducing stable isotope-labeled precursors and tracking their incorporation into this compound and related metabolites over time, the actual flow and bottlenecks within the pathway can be determined. This approach is instrumental in identifying rate-limiting enzymatic steps, which could be targets for future synthetic biology efforts to enhance production.

High-Throughput Screening Methodologies for Rapid Biological Activity Profiling of Analogs

The therapeutic potential of this compound can be systematically explored and potentially enhanced through high-throughput screening (HTS) of its synthetic or semi-synthetic analogs. HTS allows for the rapid testing of thousands of compounds in parallel against specific biological targets, such as enzymes or cellular pathways. A library of analogs could be created by modifying the core pterosin structure or the attached glucopyranoside moiety.

These libraries would then be subjected to automated assays to profile activities like cytotoxicity against cancer cell lines, inhibition of inflammatory enzymes (e.g., cyclooxygenases), or antimicrobial effects. The resulting data, often vast and complex, would identify structure-activity relationships (SAR), highlighting which chemical modifications lead to improved potency or selectivity.